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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3,5-diphenylpyridazine, such as precise physical

constants and detailed spectral analyses, are not readily available in widely accessible

scientific literature. This guide provides a comprehensive overview based on the established

chemistry of the pyridazine core and related diphenyl-substituted derivatives. All quantitative

data presented in tables should be considered illustrative of the pyridazine class of

compounds.

Introduction
Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms,

are a class of molecules that have garnered significant interest in medicinal chemistry and

materials science. The introduction of phenyl substituents onto the pyridazine core, as in 3,5-
diphenylpyridazine, can significantly influence its electronic properties, steric hindrance, and

potential biological activity. This document aims to provide a detailed technical overview of the

expected chemical properties and reactivity of 3,5-diphenylpyridazine, offering a valuable

resource for researchers engaged in its synthesis, modification, and application.

Chemical and Physical Properties
While specific data for 3,5-diphenylpyridazine is not available, the following table summarizes

the general properties expected for a diaryl-substituted pyridazine, based on data for the parent

pyridazine and related compounds.
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Property
Expected
Value/Characteristic

Notes

Molecular Formula C₁₆H₁₂N₂

Molecular Weight 232.28 g/mol

Melting Point
Expected to be a solid with a

relatively high melting point

Phenyl substitution generally

increases melting point

compared to the parent

heterocycle.

Boiling Point

High; likely decomposes

before boiling at atmospheric

pressure

Solubility

Generally soluble in common

organic solvents (e.g., DMSO,

DMF, chloroform). Low

solubility in water.

The two phenyl groups

contribute to its lipophilicity.

pKa Expected to be weakly basic.

The pyridazine ring is

inherently less basic than

pyridine. The electron-

withdrawing nature of the

phenyl groups may further

reduce basicity.

Spectroscopic Data (Expected Characteristics):

¹H NMR: Aromatic protons on the phenyl rings would appear as multiplets in the downfield

region (typically δ 7.0-8.5 ppm). The protons on the pyridazine ring would also be in the

aromatic region, with their chemical shifts influenced by the anisotropic effect of the phenyl

rings.

¹³C NMR: Aromatic carbons would show signals in the δ 120-150 ppm range. The carbon

atoms of the pyridazine ring would be distinguishable from those of the phenyl rings.
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Infrared (IR): Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N

stretching vibrations within the rings.

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 232.

Fragmentation would likely involve the loss of phenyl and pyridazine ring fragments.

Synthesis of 3,5-Diphenylpyridazine
A common and versatile method for the synthesis of pyridazines involves the condensation of a

1,4-dicarbonyl compound with hydrazine or its derivatives. For 3,5-diphenylpyridazine, a

plausible synthetic route would start from a 1,3-diphenyl-1,4-dicarbonyl compound.

General Experimental Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound:

Dissolution: The 1,4-dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol

or glacial acetic acid.

Addition of Hydrazine: Hydrazine hydrate or a hydrazine salt is added to the solution, often at

room temperature or with gentle heating.

Reaction: The reaction mixture is typically stirred for several hours or refluxed to ensure

complete condensation and cyclization.

Work-up: The reaction mixture is cooled, and the product is isolated by filtration if it

precipitates, or by extraction with an organic solvent after neutralization.

Purification: The crude product is purified by recrystallization from a suitable solvent or by

column chromatography.

Synthesis Workflow Diagram
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General Synthesis of 3,5-Diphenylpyridazine
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3,5-Diphenylpyridazine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3,5-diphenylpyridazine.

Reactivity of the Pyridazine Core
The pyridazine ring is an electron-deficient aromatic system due to the presence of the two

electronegative nitrogen atoms. This electronic nature dictates its reactivity.

Electrophilic Aromatic Substitution
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often
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require harsh conditions. When substitution does occur, it is expected to take place on the

phenyl rings, which are more electron-rich than the pyridazine core. The directing effects of the

pyridazine ring on the phenyl substituents would likely favor substitution at the meta and para

positions of the phenyl rings.

Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic

aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the

ring. While 3,5-diphenylpyridazine itself does not have a leaving group, this reactivity is

important for the synthesis of its derivatives.

Cycloaddition Reactions
Pyridazines can participate in cycloaddition reactions, acting as either the diene or the

dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder

reactions, the electron-poor pyridazine can react with electron-rich dienophiles.

Reactivity Overview Diagram
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Reactivity of the 3,5-Diphenylpyridazine System
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Hypothetical Drug Discovery Workflow for 3,5-Diphenylpyridazine Analogs
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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